Cas no 864918-14-9 (ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate)

Ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate is a synthetic organic compound with potential applications in pharmaceutical research. This compound exhibits unique structural features, including a thiadiazole ring and a 3-methylphenyl group, which contribute to its distinct chemical properties. Its synthesis and stability offer advantages for use in drug discovery and medicinal chemistry.
ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate structure
864918-14-9 structure
商品名:ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate
CAS番号:864918-14-9
MF:C15H17N3O3S2
メガワット:351.443780660629
CID:6441750

ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate
    • ethyl (2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)glycinate
    • Glycine, N-[[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]acetyl]-, ethyl ester (9CI)
    • インチ: 1S/C15H17N3O3S2/c1-3-21-13(20)8-16-12(19)9-22-15-17-14(18-23-15)11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19)
    • InChIKey: ULSMDANCDQHIGT-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)CNC(CSC1SN=C(C2=CC=CC(C)=C2)N=1)=O

ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0698-0232-2mg
ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate
864918-14-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0698-0232-20μmol
ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate
864918-14-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0698-0232-15mg
ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate
864918-14-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0698-0232-40mg
ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate
864918-14-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0698-0232-30mg
ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate
864918-14-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0698-0232-50mg
ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate
864918-14-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0698-0232-10μmol
ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate
864918-14-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0698-0232-1mg
ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate
864918-14-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0698-0232-20mg
ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate
864918-14-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0698-0232-100mg
ethyl 2-(2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)acetate
864918-14-9 90%+
100mg
$248.0 2023-05-17

ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate 関連文献

ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetateに関する追加情報

Professional Introduction to Ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate (CAS No. 864918-14-9)

Ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate, a compound with the CAS number 864918-14-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The intricate structure of this molecule, characterized by its ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate moiety, suggests a multifaceted role in biological systems and therapeutic interventions.

The core of this compound is the 1,2,4-thiadiazole scaffold, which is a well-known heterocyclic system with demonstrated pharmacological activity. Thiadiazole derivatives are widely recognized for their antimicrobial, anti-inflammatory, and antiviral properties. The presence of the 3-methylphenyl group in the structure further enhances its pharmacological profile by introducing additional electronic and steric effects that can modulate biological interactions. This combination of functional groups makes ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that target complex diseases. The 1,2,4-thiadiazole core has been extensively studied for its ability to interact with various biological targets. For instance, studies have shown that thiadiazole derivatives can inhibit enzymes involved in inflammation and oxidative stress, making them valuable candidates for treating chronic inflammatory diseases and neurodegenerative disorders. The sulfanyl group in ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate is particularly noteworthy as it can enhance the compound's solubility and bioavailability, crucial factors for effective drug delivery.

The ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate moiety also suggests potential applications in the development of protease inhibitors. Proteases play a critical role in various physiological processes and are often implicated in diseases such as cancer and infectious disorders. By targeting specific proteases with high selectivity, it may be possible to develop treatments that modulate these pathways effectively. The structural features of this compound make it an attractive scaffold for designing molecules that can interact with protease active sites without causing off-target effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with greater accuracy. Molecular docking studies have been particularly useful in identifying potential binding interactions between ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate and biological targets such as enzymes and receptors. These studies have revealed that the compound can bind to several key targets involved in inflammation and cell signaling pathways. This information has been instrumental in guiding experimental efforts aimed at optimizing the pharmacological properties of this molecule.

In addition to its potential therapeutic applications, ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate has shown promise as a tool compound in chemical biology research. Its unique structure allows researchers to probe the function of various biological pathways by studying its interactions with different cellular components. For example, researchers have used this compound to investigate the role of specific proteases in cell signaling and to develop probes for high-throughput screening assays. These studies have provided valuable insights into the mechanisms underlying various diseases and have paved the way for the development of new therapeutic strategies.

The synthesis of ethyl 2-(2-{3-(3-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)acetate presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it possible to construct this molecule with high efficiency and yield. Advances in transition metal-catalyzed reactions have enabled researchers to form key carbon-carbon bonds with precision, while modern purification techniques allow for the isolation of pure compounds even from complex reaction mixtures。 These advancements have significantly reduced the time and resources required for synthesizing such complex molecules, making them more accessible for further research。

The future prospects for ethyl 2-( { })-(>)(-(-(-(-(>)) represents an exciting frontier in pharmaceutical chemistry。 As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact with these systems in precise ways。 Ethyl >)(>)) represents an exciting frontier in pharmaceutical chemistry。 As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact with these systems in precise ways。 Ethical considerations will undoubtedly play a significant role as we explore these new frontiers, ensuring that our efforts are guided by principles that prioritize human health and well-being。

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